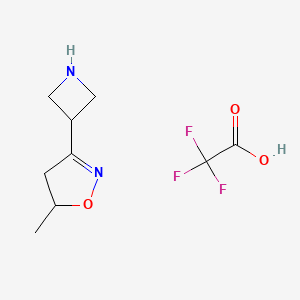

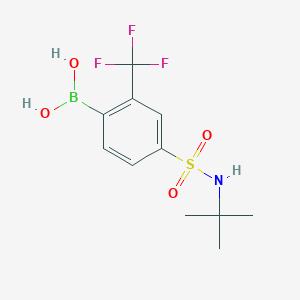

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom . The compound also contains a 1,2-oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction with boronic acids . They can also undergo aza-Michael addition with NH-heterocycles .科学的研究の応用

Azoles and Oxazoles in Scientific Research

Synthesis and Biological Activity of Azolylthioacetic Acids Azoles, including oxazoles, have been synthesized and analyzed for their biological activity. The derivatives of azolylthioacetic acids exhibit a wide range of biological effects such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. The diverse biological effects make these compounds promising for new bioactive compound searches (Chornous et al., 2016).

Oxazolidinones Novel Antimicrobial Agents

Oxazolidinones are a class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They show bacteriostatic activity against significant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone, has been highlighted for its oral bioavailability and favourable pharmacokinetic and toxicity profiles, showing promise as an alternative to traditional antibiotics (Diekema & Jones, 2000).

Therapeutic Potential of Oxazole Scaffold Oxazoles, a class of five-membered heterocyclic ring systems, are found in various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The review of patents reveals the exploration of oxazoles for designing newer potential therapeutic agents, highlighting the chemical versatility and pharmacological importance of oxazole derivatives (Kaur et al., 2018).

Azole Resistance in Mycosphaerella Graminicola The decline in sensitivity to azole fungicides due to molecular mechanisms in the Septoria leaf blotch pathogen, Mycosphaerella graminicola, has been investigated. Understanding the evolution of azole resistance helps in managing future control strategies against this pathogen, emphasizing the ongoing challenge of azole resistance in agricultural contexts (Cools & Fraaije, 2013).

Synthesis of 4-Phosphorylated Derivatives of 1,3-Azoles The synthesis and properties of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles and imidazoles, have been systematized. These derivatives are characterized by various biological activities, such as insectoacaricidal and antihypertensive effects, underscoring the importance of 1,3-azoles in developing pharmacologically active compounds (Abdurakhmanova et al., 2018).

将来の方向性

特性

IUPAC Name |

3-(azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c1-5-2-7(9-10-5)6-3-8-4-6;3-2(4,5)1(6)7/h5-6,8H,2-4H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXUZGLCBVNWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)

![N-(2-chlorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2754359.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)

![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)

![N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B2754366.png)

![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)